1-(2-Hydroxy-4-methoxyphenyl-1-undecanone
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Overview
Description
1-(2-Hydroxy-4-methoxyphenyl-1-undecanone) is an organic compound with the molecular formula C18H28O3. It is known for its unique structure, which includes a hydroxy group, a methoxy group, and an undecanone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-4-methoxyphenyl-1-undecanone) can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anisole with undecanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in a solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound) often involves large-scale Friedel-Crafts acylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-4-methoxyphenyl-1-undecanone) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Formation of 1-(2-Hydroxy-4-methoxyphenyl)-1-undecanal.
Reduction: Formation of 1-(2-Hydroxy-4-methoxyphenyl)-1-undecanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Hydroxy-4-methoxyphenyl-1-undecanone) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-methoxyphenyl-1-undecanone) involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Paeonol (2-Hydroxy-4-methoxyacetophenone): Shares a similar structure but lacks the undecanone chain.
1-(4-Methoxyphenyl)-1-undecanone: Similar structure but lacks the hydroxy group.
2-Hydroxy-6-methoxybenzaldehyde: Similar functional groups but different overall structure.
Uniqueness: 1-(2-Hydroxy-4-methoxyphenyl-1-undecanone) is unique due to the presence of both hydroxy and methoxy groups along with the undecanone chain. This combination of functional groups and chain length imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C18H24O3 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(2-hydroxy-4-methoxyphenyl)-(3,7,7-trimethyl-1-bicyclo[4.1.0]heptanyl)methanone |
InChI |
InChI=1S/C18H24O3/c1-11-5-8-15-17(2,3)18(15,10-11)16(20)13-7-6-12(21-4)9-14(13)19/h6-7,9,11,15,19H,5,8,10H2,1-4H3 |
InChI Key |
LOPIKQRVZLRQOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C2(C1)C(=O)C3=C(C=C(C=C3)OC)O)(C)C |
Origin of Product |
United States |
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